N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide is a compound that belongs to the class of heterocyclic organic compounds. This compound features a pyrazolo[1,5-a]pyridine core, which is a bicyclic structure containing nitrogen atoms. The presence of the benzenesulfonamide group adds to its chemical diversity and potential biological activity.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins in the pikk family , which play critical roles in cellular processes such as DNA damage response .
Mode of Action
This interaction could potentially result in the modulation of the targets’ roles in their respective biochemical pathways .
Biochemical Pathways
Given the potential targets of the compound, it could be involved in pathways related to dna damage response . The downstream effects of these pathways could include cellular processes such as cell cycle regulation, DNA repair, and apoptosis.
Result of Action
Based on the potential targets and pathways, the compound could potentially influence cellular processes such as cell cycle regulation, dna repair, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Hydrogenation of Pyrazolo[1,5-a]pyridines: : One of the primary methods for synthesizing 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives involves the hydrogenation of pyrazolo[1,5-a]pyridines. This process typically uses a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures .
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1,3-Dipolar Cycloaddition: : Another synthetic route involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid derivative. This method allows for the formation of the pyrazolo[1,5-a]pyridine core with various substituents .
Industrial Production Methods
Industrial production of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) may be employed.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrazolo[1,5-a]pyridine ring. Common oxidizing agents include hydrogen peroxide and peracids.
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Reduction: : Reduction reactions can target the sulfonamide group, converting it to a sulfinamide or sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
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Substitution: : The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of sulfinamides or sulfides.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: Shares a similar core structure but with different substituents, leading to variations in biological activity.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Another related compound with potential antiviral properties.
1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-yn-1-yl)amino]-1H-pyrazole-4-carbonitrile: Known for its use in agrochemicals.
Uniqueness
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide is unique due to the presence of the benzenesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,13-6-2-1-3-7-13)16-11-12-10-15-17-9-5-4-8-14(12)17/h1-3,6-7,10,16H,4-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREFTFDGMOGEDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC=CC=C3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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